molecular formula C18H26N2O5 B2540462 3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(PENTYLAMINO)PROPANOIC ACID CAS No. 1029938-78-0

3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(PENTYLAMINO)PROPANOIC ACID

Cat. No.: B2540462
CAS No.: 1029938-78-0
M. Wt: 350.415
InChI Key: VWGMVRFPNAXIBB-UHFFFAOYSA-N
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Description

3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-{[4-(Ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]propanoic acid
  • 3-({2-[4-Methylphenyl]amino}-2-oxoethyl)thio)propanoic acid
  • 3-[(2-Amino-2-oxoethyl)thio]propanoic acid

Uniqueness

3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-ethoxycarbonylanilino)-4-oxo-2-(pentylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-3-5-6-11-19-15(17(22)23)12-16(21)20-14-9-7-13(8-10-14)18(24)25-4-2/h7-10,15,19H,3-6,11-12H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGMVRFPNAXIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(CC(=O)NC1=CC=C(C=C1)C(=O)OCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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